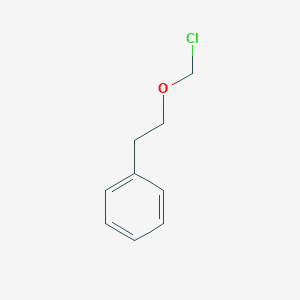
(2-(Chloromethoxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Chloromethoxy)ethyl)benzene is an organic compound with the molecular formula C9H11ClO. It consists of a benzene ring substituted with a 2-(chloromethoxy)ethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-(Chloromethoxy)ethyl)benzene can be synthesized through the reaction of benzene with 2-(chloromethoxy)ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Chloromethoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: It can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
(2-(Chloromethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: It may be used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(Chloromethoxy)ethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethoxy)benzene: Similar in structure but with an ethoxy group instead of a chloromethoxy group.
(2-Chloromethoxy)ethyl benzoate: Contains a benzoate group instead of a benzene ring.
Uniqueness
(2-(Chloromethoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both a chloromethoxy group and an ethyl group attached to the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
2-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
HREKPKYGDPTADZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


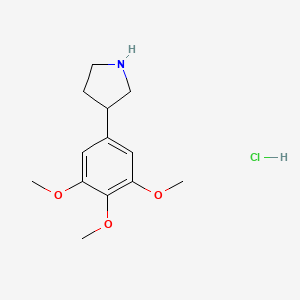
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
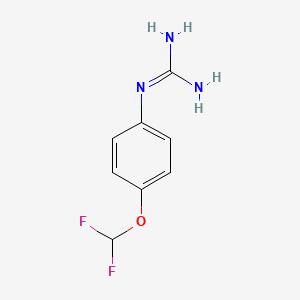
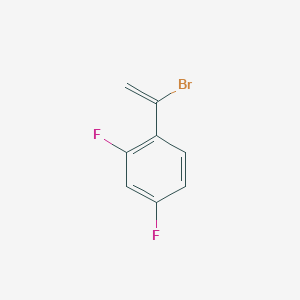

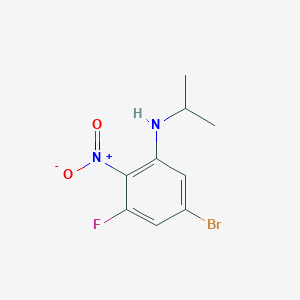
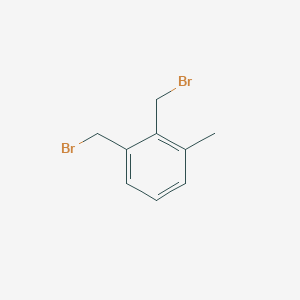
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

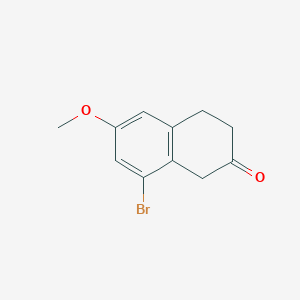
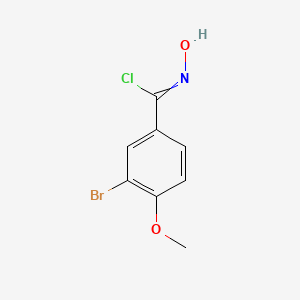
![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)


